molecular formula C5H3BrClNO2S B1525640 4-Bromopyridine-2-sulfonyl chloride CAS No. 1060808-87-8

4-Bromopyridine-2-sulfonyl chloride

Cat. No.: B1525640
CAS No.: 1060808-87-8
M. Wt: 256.51 g/mol
InChI Key: IHFLWMCWRPGYNP-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-sulfonyl chloride is a laboratory chemical used in the manufacture of chemical compounds . It is also identified as a NaV1.8 blocker with good pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of this compound is C5H3BrClNO2S, and its molecular weight is 256.51 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer under -20°C . The compound is hygroscopic .

Scientific Research Applications

  • Catalysis in Organic Synthesis

    • 4-Bromopyridine-2-sulfonyl chloride is used in catalytic processes involving chelation-assisted cyclometalation. For example, a study demonstrated its application in ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to unique regioselectivity in electrophilic aromatic substitution reactions (Saidi et al., 2011).
  • Synthesis and Complexation with Metal Ions

    • Research has shown that tosylated 4-aminopyridine, a compound similar to this compound, can be synthesized and complexed with metal ions like Ni(II) and Fe(II). This synthesis contributes to the field of pharmaceuticals, particularly in antibiotics (Orie et al., 2021).
  • Formation of Water-Soluble Derivatives

    • In the development of fluorescent probes, the sulfonation of BODIPY dyes to create water-soluble derivatives involves the use of sulfonyl chlorides. These derivatives have potential applications in biological imaging and diagnostics (Li et al., 2008).
  • Sulfonamide Synthesis

    • The compound has been used in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. Such compounds find applications in various pharmaceutical and chemical industries due to their potential biological and catalytic properties (Han, 2010).
  • Catalyst in Organic Reactions

    • 4,4′-Bipyridinium sulfonic acid chloride, a derivative of this compound, has been used as a catalyst in the preparation of amidoalkyl phenols and bis amidoalkyl phenols. This highlights its role in facilitating new categories of compound synthesis (Moosavi‐Zare et al., 2018).
  • Synthesis of Ionic Liquids

    • The compound has been employed in the preparation of new ionic liquids, such as 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride. These ionic liquids have been used as efficient catalysts in synthesizing xanthene derivatives, showcasing its versatility in synthetic chemistry (Shirini et al., 2014).

Mechanism of Action

While the specific mechanism of action for 4-Bromopyridine-2-sulfonyl chloride is not provided, it is known to act as a NaV1.8 blocker . NaV1.8 is a voltage-gated sodium channel, and blocking these channels can have various effects, including analgesic effects.

Safety and Hazards

4-Bromopyridine-2-sulfonyl chloride is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Properties

IUPAC Name

4-bromopyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLWMCWRPGYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693288
Record name 4-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060808-87-8
Record name 4-Bromopyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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